2,2,2-trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone typically involves the reaction of 4-fluorobenzyl chloride with indole in the presence of a base, followed by the introduction of the trifluoromethyl group using trifluoroacetic anhydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving indole derivatives.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorobenzyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the indole and fluorobenzyl groups.
2,2,2-Trifluoro-1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone: Contains an ether linkage instead of the indole core.
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone: Features a piperazine ring instead of the indole core.
Uniqueness
2,2,2-Trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone is unique due to the combination of trifluoromethyl, fluorobenzyl, and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11F4NO |
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Molecular Weight |
321.27 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C17H11F4NO/c18-12-7-5-11(6-8-12)9-22-10-14(16(23)17(19,20)21)13-3-1-2-4-15(13)22/h1-8,10H,9H2 |
InChI Key |
HVFWBWLXOWFPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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